5-Bromo-4-vinylpyrimidine
Description
Pyrimidines are heterocyclic aromatic compounds with wide applications in pharmaceuticals, agrochemicals, and materials science. Though direct data on this compound are absent in the provided evidence, insights can be inferred from structurally related 5-bromo-4-substituted pyrimidines (e.g., methyl, chloro, aryl, and trifluoromethyl derivatives) [[1]–[6]].
Properties
IUPAC Name |
5-bromo-4-ethenylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2/c1-2-6-5(7)3-8-4-9-6/h2-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDPESMXZNGSEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC=NC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745090 | |
| Record name | 5-Bromo-4-ethenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1333222-29-9 | |
| Record name | Pyrimidine, 5-bromo-4-ethenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1333222-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-4-ethenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-vinylpyrimidine typically involves the bromination of 4-vinylpyrimidine. One common method is the reaction of 4-vinylpyrimidine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-vinylpyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Addition Reactions: The vinyl group can undergo addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles such as amines or thiols.
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts, aryl or vinyl boronic acids, and bases such as potassium carbonate or sodium hydroxide.
Addition Reactions: Reagents such as hydrogen halides or organometallic compounds are used for addition reactions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl or vinyl-aryl compounds.
Addition Reactions: Products include halogenated or organometallic derivatives of pyrimidine.
Scientific Research Applications
5-Bromo-4-vinylpyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-4-vinylpyrimidine and its derivatives depends on the specific application and target. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, pyrimidine derivatives are known to inhibit certain enzymes involved in inflammatory pathways, such as prostaglandin E2 synthase and inducible nitric oxide synthase . The exact molecular targets and pathways can vary based on the specific structure and functional groups of the derivative .
Comparison with Similar Compounds
Key Observations :
- Aryl substituents (e.g., 4-(p-tolyl)) increase molecular weight and density due to aromatic bulk .
- Electron-withdrawing groups (e.g., CF₃) enhance thermal stability but reduce boiling points due to decreased polarity .
- Amino and chloro groups (e.g., 5-Bromo-2-chloropyrimidin-4-amine) facilitate hydrogen bonding, influencing crystal packing and solubility .
- Vinyl groups likely lower density and boiling points compared to bulkier substituents, with reactivity driven by conjugation and unsaturation.
Biological Activity
5-Bromo-4-vinylpyrimidine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula : C6H6BrN3
- Molecular Weight : Approximately 200.04 g/mol
The presence of a bromine atom and a vinyl group contributes to its reactivity and biological properties.
Research indicates that this compound exhibits various mechanisms of action, including:
- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in cellular signaling pathways, which may affect cell proliferation and apoptosis.
- Antimicrobial Activity : Compounds containing pyrimidine rings often demonstrate antimicrobial properties. Studies have indicated that this compound can inhibit the growth of various bacterial strains.
Antimicrobial Properties
Several studies have investigated the antimicrobial activity of this compound:
- Bacterial Inhibition : In vitro tests showed that this compound effectively inhibits the growth of gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for various strains, demonstrating its potential as an antibacterial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
Antiviral Activity
Research has also highlighted the antiviral potential of this compound:
- Mechanism Against Viruses : Preliminary studies suggest that it may interfere with viral replication processes, making it a candidate for further investigation in antiviral drug development.
Case Studies
- Study on Antimicrobial Efficacy : A study published in Molecules evaluated the effectiveness of various pyrimidine derivatives, including this compound, against resistant bacterial strains. Results indicated significant activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) .
- Antiviral Research : Another research effort focused on the compound's potential against RNA viruses. The study reported promising results in inhibiting viral replication in cell cultures, suggesting a need for further exploration in clinical settings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
